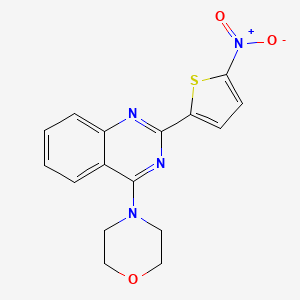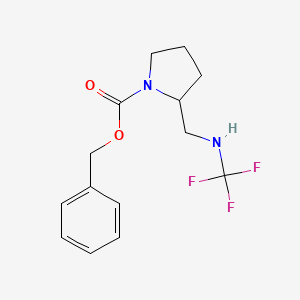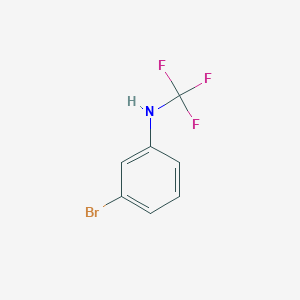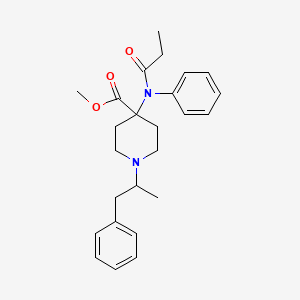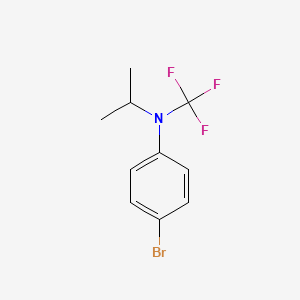
2,4-Dichloro-alpha-formylbenzeneacetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-alpha-formylbenzeneacetonitrile is an organic compound with the molecular formula C9H5Cl2NO It is characterized by the presence of two chlorine atoms, a formyl group, and a nitrile group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-alpha-formylbenzeneacetonitrile typically involves the chlorination of alpha-formylbenzeneacetonitrile. One common method includes the use of 2,2’,4’-trichloroacetophenone as the starting material, which undergoes a series of reactions including reduction, distillation, and acidification to yield the desired product . The reaction conditions are generally mild, with isopropyl alcohol serving as both the solvent and reactant, and aluminum isopropoxide as the catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is designed to be efficient and environmentally friendly, with high conversion rates and product yields . The use of recyclable solvents and catalysts further enhances the sustainability of the production process.
化学反应分析
Types of Reactions
2,4-Dichloro-alpha-formylbenzeneacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2,4-Dichloro-alpha-formylbenzeneacetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals
作用机制
The mechanism of action of 2,4-Dichloro-alpha-formylbenzeneacetonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with nucleophilic sites in biological molecules .
相似化合物的比较
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with similar structural features but different applications.
2,4-Dichlorobenzaldehyde: Another chlorinated benzene derivative used in organic synthesis.
Uniqueness
Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .
属性
CAS 编号 |
63915-49-1 |
|---|---|
分子式 |
C9H5Cl2NO |
分子量 |
214.04 g/mol |
IUPAC 名称 |
2-(2,4-dichlorophenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C9H5Cl2NO/c10-7-1-2-8(9(11)3-7)6(4-12)5-13/h1-3,5-6H |
InChI 键 |
JJCRMZQGSNLGHK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)Cl)C(C=O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


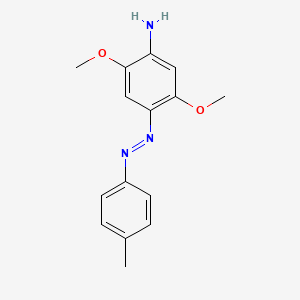
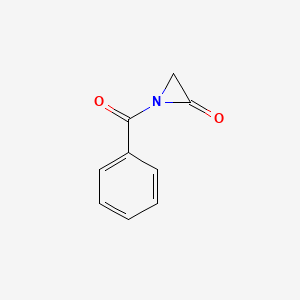

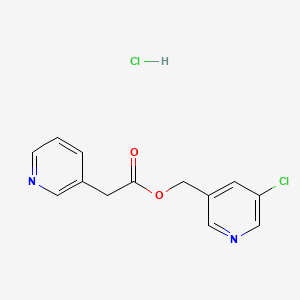
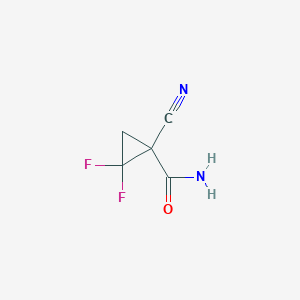

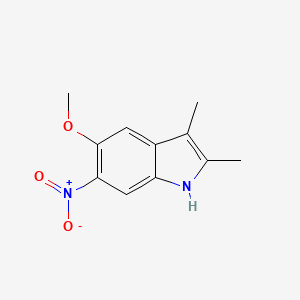
![2-Amino-1-(2-amino-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13958994.png)
